[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine
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Overview
Description
[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine is an organic compound with the molecular formula C15H14N2O3 It is characterized by the presence of a methoxy group attached to a 4-methylphenyl ring and a nitrophenyl group attached to a methylidene amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine typically involves the reaction of 4-methylphenol with methoxyamine to form the intermediate [(4-Methylphenyl)methoxy]amine. This intermediate is then reacted with 3-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- [(4-Methylphenyl)sulfanyl][(3-nitrophenyl)methylidene]amine
- [(4-Methoxyphenyl)amino][(3-nitrophenyl)methylidene]amine
- [(4-Methylphenyl)amino][(3-nitrophenyl)methylidene]amine
Uniqueness
[(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups allows for diverse chemical reactivity and potential biological activities .
Biological Activity
The compound [(4-Methylphenyl)methoxy][(3-nitrophenyl)methylidene]amine , also known as a substituted hydrazone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is characterized by the presence of a methoxy group, a methyl group, and a nitrophenyl substituent. The structural complexity contributes to its reactivity and biological activity.
Table 1: Structural Features
Feature | Description |
---|---|
Molecular Formula | C15H16N2O3 |
Molecular Weight | Approximately 272.3 g/mol |
Functional Groups | Methoxy (-OCH3), Nitro (-NO2), Amine (-NH) |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by BenchChem reported its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. For example, it was noted that the nitrophenyl group may play a significant role in mediating these effects through enzyme interactions .
The proposed mechanism of action involves the reduction of the nitro group to form an amine, which can interact with various biological macromolecules, including enzymes and receptors. This interaction potentially inhibits key metabolic pathways within cells, leading to reduced viability in cancerous cells .
Study 1: Antimicrobial Assessment
A study aimed at evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating potent activity .
Study 2: Anticancer Efficacy
In a separate investigation focusing on its anticancer properties, the compound was tested against human cervical cancer (HeLa) cells. The results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of exposure .
Table 2: Summary of Biological Activities
Activity Type | Target Organisms/Cells | Observed Effects | IC50/MIC Values |
---|---|---|---|
Antimicrobial | S. aureus | Growth inhibition | MIC = 32 µg/mL |
E. coli | Growth inhibition | MIC = 64 µg/mL | |
Anticancer | HeLa cells | Reduced viability | IC50 = 25 µM |
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methoxy]-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C15H14N2O3/c1-12-5-7-13(8-6-12)11-20-16-10-14-3-2-4-15(9-14)17(18)19/h2-10H,11H2,1H3 |
InChI Key |
ROAWZXWAORRXNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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